molecular formula C19H26O4 B1209410 Ubiquinones CAS No. 1339-63-5

Ubiquinones

Cat. No. B1209410
CAS RN: 1339-63-5
M. Wt: 318.4 g/mol
InChI Key: SQQWBSBBCSFQGC-UHFFFAOYSA-N
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Description

A lipid-soluble benzoquinone which is involved in ELECTRON TRANSPORT in mitochondrial preparations. The compound occurs in the majority of aerobic organisms, from bacteria to higher plants and animals.

Scientific Research Applications

  • Mitochondrial Function and Reactive Oxygen Species : Ubiquinones are used in mitochondrial studies for their potential therapeutic applications and as research tools. A study compared mitochondria-targeted ubiquinones (MitoQ) with untargeted exogenous ubiquinones, revealing that MitoQ is more effective as an antioxidant and influences cell signaling pathways through hydrogen peroxide production and nitric oxide consumption (James et al., 2005).

  • Embryonic Development : Research has demonstrated that ubiquinone is necessary for mouse embryonic development, highlighting its crucial role in the mitochondrial respiratory chain and suggesting its importance beyond mitochondrial respiration (Levavasseur et al., 2001).

  • Antioxidant and Pro-oxidant Properties : A review on ubiquinone describes its role as a mobile component of the mitochondrial electron transport chain and as a membrane antioxidant. The paper also discusses the controversies surrounding mitochondria, reactive oxygen species, aging, and disease in relation to ubiquinone (Wang & Hekimi, 2016).

  • Ubiquinone Production in Yeast : Studies on the overexpression of genes in yeast to enhance ubiquinone production have provided insights into the potential for large-scale cultivation and applications in pharmaceuticals and cosmetics (Zhang et al., 2007).

  • Ubiquinone Biosynthesis : The role of UbiX as a flavin prenyltransferase in bacterial ubiquinone biosynthesis was elucidated, offering insights into the mechanism of formation of a new flavin-derived cofactor and expanding biochemical repertoires related to ubiquinone (White et al., 2015).

  • Genetic Manipulation in Bacteria : Research involving the genetic manipulation of Agrobacterium tumefaciens to enhance the ubiquinone metabolic pathway demonstrated increased ubiquinone production and improved understanding of the biosynthesis process (Zhang et al., 2007).

  • Molecular Genetics of Biosynthesis : A study on the molecular genetics of ubiquinone biosynthesis in animals provided insights into the different phenotypes of animal mutants with defects in the ubiquinone biosynthetic pathway, highlighting the varied functional consequences of UQ deficiency (Wang & Hekimi, 2013).

  • Ubiquinone in Supported Lipid Bilayers : Research on the incorporation of ubiquinone in supported lipid bilayers explored its electrochemical behavior and potential applications in biological model membranes (Hoyo et al., 2013).

  • Lifespan and Mitochondrial Function in Mice : A study on mice with controlled ubiquinone biosynthesis revealed its role in mitochondrial electron transport and antioxidant properties, as well as its implications for therapeutic applications in degenerative diseases (Wang et al., 2015).

  • Ubiquinone-Binding Proteins : Computational analysis of ubiquinone-binding proteins provided insights into pathways associated with ubiquinones, contributing to our understanding of their biological roles (Lu et al., 2020).

properties

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQWBSBBCSFQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862281
Record name 2-(3,7-Dimethylocta-2,6-dien-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ubiquinones

CAS RN

1339-63-5
Record name Ubiquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001339635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubiquinones
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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